Benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester
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Overview
Description
Benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester, also known as ethyl 2-methyl-4-oxo-4-phenylbutanoate, is an organic compound with the molecular formula C13H16O3. It is a derivative of benzenebutanoic acid and is characterized by the presence of an ethyl ester group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester typically involves the esterification of benzenebutanoic acid derivatives. One common method involves the reaction of ethyl acetoacetate with benzoyl chloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants in a microchannel reactor, followed by separation and purification of the product .
Chemical Reactions Analysis
Types of Reactions
Benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzenebutanoic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols and amines can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Benzenebutanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzenebutanoic acid, γ-oxo-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzenepropanoic acid, ethyl ester: Similar structure but lacks the keto group.
Uniqueness
Benzenebutanoic acid, a-methyl-g-oxo-, ethyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its ethyl ester group provides distinct reactivity compared to similar compounds with different ester groups .
Properties
IUPAC Name |
ethyl 2-methyl-4-oxo-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)10(2)9-12(14)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHBYJCFZWBXOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6938-44-9 |
Source
|
Record name | NSC53963 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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